2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Descripción
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (commonly referred to by its non-abbreviated name in research) is a quinoxaline derivative characterized by hydroxyl groups at positions 2 and 3, a sulphamoyl group at position 7, and a nitro substituent at position 6 in its structural analogs (e.g., NBQX) . It acts as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors, demonstrating high selectivity for AMPA over NMDA and kainate receptors . Its primary therapeutic application lies in neuroprotection, particularly in cerebral ischemia, where it mitigates excitotoxic neuronal damage by blocking glutamate overactivation . Preclinical studies highlight its efficacy in reducing white matter pathology and glial loss in spinal cord injury models and its anticonvulsant properties in rodent models .
Propiedades
IUPAC Name |
2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMJNDRCLVWVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152255 | |
| Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118876-57-6 | |
| Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Framework
The foundational approach to synthesizing benzo[f]quinoxaline derivatives involves the cyclocondensation of 1,2-diaminonaphthalene precursors with oxalic acid or its derivatives under acidic conditions. For 2,3-dihydroxy-7-sulphamoyl-benzo[f]quinoxaline, the critical modification lies in the introduction of the sulphamoyl (-SO₂NH₂) group at the 7-position of the naphthalene ring prior to cyclization.
Cyclization Reaction
The diaminonaphthalene-sulphonamide intermediate undergoes cyclocondensation with oxalic acid dihydrate in hydrochloric acid. For example, a similar reaction using 1,2-diaminonaphthalene-5-sulphonic acid (Example 4 of EP0283959B1) produced 2,3-dihydroxy-benzo[f]quinoxaline-7-sulphonic acid in 57% yield after refluxing for 4 hours. Adapting this method for the sulphamoyl variant would involve analogous conditions:
Key Parameters :
-
Acid Concentration : 4N HCl facilitates protonation and cyclization.
-
Temperature : Reflux conditions (≈100°C) ensure complete reaction.
-
Workup : Precipitation via pH adjustment (NaOH followed by HCl) isolates the product.
Post-Synthetic Modification of Quinoxaline Intermediates
Sulphonic Acid to Sulphonamide Conversion
An alternative route involves post-cyclization functionalization. For instance, 2,3-dihydroxy-benzo[f]quinoxaline-7-sulphonic acid (Example 4) can be converted to the target sulphonamide through:
Chlorination
Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulphonic acid group to sulphonyl chloride:
Amination
Reaction with aqueous ammonia yields the sulphonamide:
Challenges :
-
Side Reactions : Over-chlorination or decomposition under harsh conditions.
-
Yield Optimization : Sequential steps may reduce overall efficiency compared to direct cyclocondensation.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 1,2-Diaminonaphthalene-7-sulphamoyl | 4N HCl, reflux, 4h | ~50-60%* | Single-step; fewer intermediates | Requires custom sulphamoyl precursor |
| Post-Synthetic | 2,3-Dihydroxy-7-sulphonic acid | SOCl₂, NH₃, room temperature | ~40-50% | Uses readily available intermediates | Multi-step; lower overall yield |
*Estimated based on analogous reactions in EP0283959B1.
Reaction Optimization and Characterization
Acid Catalysis and Temperature Effects
The choice of acid (HCl vs. H₂SO₄) impacts reaction kinetics. In Example 4, HCl provided optimal protonation for cyclization without over-oxidation. Elevated temperatures (>100°C) risk decomposition, as evidenced by the need for controlled reflux durations.
Spectroscopic Validation
-
¹H NMR : Aromatic protons in the quinoxaline ring appear as doublets or triplets between δ 7.4–8.8 ppm, with hydroxyl groups (δ 12.0–13.7 ppm) confirming dihydroxy substitution.
-
IR Spectroscopy : Strong absorption bands at ≈1180 cm⁻¹ (S=O stretching) and ≈3450 cm⁻¹ (N-H stretching) validate the sulphonamide group.
Industrial-Scale Considerations
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The sulphamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzoquinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Mechanism of Action:
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline selectively inhibits binding to quisqualate receptors without affecting NMDA or glycine receptor sites. This selectivity is crucial for studying excitotoxicity, a condition where excessive glutamate leads to neuronal damage and cell death. The compound's ability to protect neuronal cells from excitotoxic damage highlights its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Research Findings:
- Studies have demonstrated that this compound can significantly reduce neurological deficits and tissue loss following spinal cord injuries (SCI). In experimental models, focal administration of this compound resulted in dose-dependent sparing of white matter at the injury site .
- The compound has been shown to mitigate acute white matter pathology by protecting glial cells, particularly oligodendrocytes, which are essential for maintaining myelin integrity in the central nervous system .
Drug Development Potential
Lead Compound for New Therapeutics:
The unique structure of this compound, characterized by its sulfonamide group and hydroxyl functionalities, makes it a promising lead for the development of new neuroprotective drugs. Its selective action on glutamate receptors allows for targeted therapeutic strategies with potentially fewer side effects compared to non-selective antagonists.
Comparative Analysis with Similar Compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline | Similar core with nitro group | Potent antagonist at glutamate receptors | Nitro group enhances receptor selectivity |
| Quinoxaline-2,3-dione | Simple quinoxaline derivative | Antimicrobial activity | Lacks sulfonamide functionality |
| 6-Methoxyquinoxaline | Methoxy-substituted quinoxaline | Inhibitory effects on certain ion channels | Different substitution pattern affects activity |
This table illustrates how this compound distinguishes itself through its selective receptor interactions and neuroprotective properties compared to other compounds in the quinoxaline family.
Case Studies and Experimental Evidence
Spinal Cord Injury Models:
In a series of experiments involving adult rats subjected to controlled spinal cord contusions, the administration of this compound resulted in significant improvements in functional outcomes. The compound was administered via microinjection shortly after injury, demonstrating its efficacy in reducing both acute and chronic neurological impairments associated with SCI .
Cerebral Ischemia Protection:
Research has indicated that this compound can protect against global ischemia when administered post-event. For instance, studies have shown that even two hours after an ischemic challenge, treatment with this compound can confer neuroprotection by inhibiting excessive glutamate receptor activation .
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific molecular targets. In neuropharmacology, it acts as a selective antagonist for non-NMDA (N-methyl-D-aspartate) receptors, particularly quisqualate and kainate receptors . This antagonistic action helps in modulating neurotransmitter activity and can prevent neurotoxicity induced by excessive receptor activation .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Structural Modifications and Functional Implications
- Substituent Impact :
- Position 6 : The nitro group in NBQX enhances AMPA receptor affinity, while its replacement with amine or acylated groups (e.g., ZX-J-19 derivatives) shifts activity toward antitumor targets but compromises pharmacokinetics .
- Position 7 : The sulfamoyl group in NBQX contributes to solubility and receptor binding, whereas trifluoromethyl (ACEA-1011) or ethoxycarbonyl groups alter receptor selectivity and metabolic stability .
Receptor Selectivity and Pharmacological Profiles
Table 2: Receptor Affinity and Selectivity
| Compound | AMPA Receptor Kb (µM) | Kainate Receptor Kb (µM) | Glycine/NMDA Activity | Reference |
|---|---|---|---|---|
| NBQX | 0.3 | 0.9 | None | |
| ACEA-1011 | 10–12 | 1 | None | |
| GYKI 52466 | Non-competitive | Non-competitive | None |
- Key Findings: NBQX exhibits 3-fold higher selectivity for AMPA over kainate receptors compared to ACEA-1011, which favors kainate receptors .
Therapeutic Efficacy and Side Effects
Neuroprotection :
- NBQX reduces neuronal death in global ischemia models, even when administered 2 hours post-injury . In spinal cord injury, it attenuates acute axonal pathology and glial loss, correlating with long-term functional recovery .
Anticonvulsant Activity :
- NBQX suppresses audiogenic seizures in mice with a therapeutic ratio exceeding diazepam . However, its efficacy against DMCM-induced seizures is time-dependent, requiring precise dosing windows .
Side Effects :
- Motor impairment occurs at high doses (≥30 mg/kg in rodents), particularly in younger subjects, limiting its clinical utility without optimization .
Pharmacokinetics and Optimization Challenges
Actividad Biológica
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (DSBQ) is a compound that has garnered attention for its significant biological activities, particularly in neuropharmacology. This article discusses the biological activity of DSBQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DSBQ is a member of the benzoquinoxaline family, characterized by the following molecular formula: and a molecular weight of 291.28 g/mol. Its structure includes two hydroxyl groups and a sulfonamide moiety, which are crucial for its biological activity. The compound exhibits high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with a melting point of approximately 420 °C .
DSBQ functions primarily as a selective antagonist of the quisqualate subtype of glutamate receptors. Glutamate is a major excitatory neurotransmitter in the central nervous system, and excessive stimulation can lead to excitotoxicity and neuronal damage. By selectively inhibiting quisqualate receptors without affecting NMDA or glycine receptors, DSBQ serves as a valuable tool for studying excitotoxic processes and potential neuroprotective strategies .
Neuroprotective Properties
Research indicates that DSBQ can protect neuronal cells from excitotoxic damage. In studies involving spinal cord injury models, DSBQ administration post-injury resulted in significant sparing of white matter and reduced neurological deficits. For instance, in one study, DSBQ was shown to mitigate acute white matter pathology by preserving oligodendrocytes and promoting axonal integrity .
Antimicrobial Activity
In addition to its neuroprotective effects, DSBQ has been investigated for its antibacterial properties. It has demonstrated activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimal inhibitory concentrations (MIC) for these strains ranged from 0.25 to 1 mg/L, indicating potent antibacterial activity .
Spinal Cord Injury Model
A pivotal study examined the effects of DSBQ on spinal cord injury in rat models. Administered 15 minutes post-injury, DSBQ significantly reduced tissue loss and improved functional recovery over a month-long observation period. The study utilized light and electron microscopy to assess tissue integrity at different time points post-injury .
Antibacterial Efficacy
Another study focused on the antibacterial efficacy of DSBQ against clinically relevant bacterial strains. The compound exhibited superior activity compared to standard antibiotics like vancomycin and daptomycin in preventing biofilm formation by MRSA and VRE strains. This suggests that DSBQ could be a promising candidate for developing new antibacterial agents .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of DSBQ compared to structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline | Similar core with nitro group | Potent antagonist at glutamate receptors | Nitro group enhances receptor selectivity |
| Quinoxaline-2,3-dione | Simple quinoxaline derivative | Antimicrobial activity | Lacks sulfonamide functionality |
| 6-Methoxyquinoxaline | Methoxy-substituted quinoxaline | Inhibitory effects on certain ion channels | Different substitution pattern affects activity |
The unique combination of hydroxyl and sulfonamide groups in DSBQ distinguishes it from these compounds, particularly regarding its selective receptor interactions and neuroprotective properties.
Q & A
Q. What synthetic methodologies are most effective for preparing 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline and its analogs?
The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamines with 1,2-diketones or functionalization of preformed quinoxaline scaffolds. For 7-sulfamoyl derivatives, post-synthetic sulfonylation is critical. Recent advances recommend using microwave-assisted reactions to improve yield and regioselectivity . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) can enhance sulfamoyl group incorporation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of analogous nitro-substituted quinoxalines (e.g., NBQX) . Complementary techniques include:
Q. What experimental models are used to assess receptor selectivity for quinoxaline-based AMPA/kainate antagonists?
Competitive radioligand binding assays (e.g., H-AMPA displacement) and electrophysiological recordings in hippocampal slices are standard. For 2,3-Dihydroxy-7-sulphamoyl derivatives, selectivity over NMDA and glycine receptors must be validated using HEK293 cells expressing recombinant glutamate receptor subtypes . Dose-response curves (IC) and Schild analysis differentiate competitive vs. non-competitive antagonism .
Advanced Research Questions
Q. How do contradictory findings on neuroprotective efficacy of 2,3-Dihydroxy-7-sulphamoyl derivatives in ischemia models arise, and how can they be resolved?
Discrepancies may stem from differences in administration timing, blood-brain barrier penetration, or model specificity (e.g., global vs. focal ischemia). For example, NBQX (a nitro-substituted analog) showed neuroprotection even when administered 2 hours post-ischemia in rats, but efficacy varies with injury severity . Methodological solutions include:
- Standardizing injury models (e.g., controlled cortical impact vs. transient MCAO).
- Pharmacokinetic profiling to optimize dosing intervals and bioavailability .
Q. What mechanisms underlie the acute protection of white matter glia by 2,3-Dihydroxy-7-sulphamoyl derivatives in spinal cord injury?
Studies on NBQX indicate AMPA/kainate receptor blockade reduces oligodendrocyte excitotoxicity. Key methodologies:
- Axonal injury index quantification : Ultrastructural EM analysis of myelin integrity and axoplasmic pathology at injury epicenters .
- Immunohistochemistry : Staining for oligodendrocyte markers (e.g., CNPase) to confirm glial sparing .
- Functional correlates : Open-field locomotion tests (e.g., BBB scores) to link histological outcomes to recovery .
Q. How can computational docking simulations guide the design of 2,3-Dihydroxy-7-sulphamoyl derivatives for trypanosomatid targets?
Molecular docking (AutoDock Vina, Schrödinger) against crystallized T. cruzi proteins (e.g., PDB: 3H96) identifies binding poses. Focus on:
Q. What in vitro synaptic transmission models are suitable for evaluating 2,3-Dihydroxy-7-sulphamoyl derivatives as AMPA antagonists?
Abducens motoneuron recordings : Intracellular electrophysiology in rat brainstem slices measures AMPA-mediated EPSP suppression. Compare with NBQX and non-competitive antagonists (e.g., GYKI 53655) to assess mechanism . Hippocampal LTP studies : High-frequency stimulation in CA1 regions quantifies blockade of long-term potentiation, reflecting therapeutic potential for excitotoxicity .
Q. What analytical challenges arise in detecting sulfamoyl group reactivity, and how can they be addressed?
Sulfamoyl hydrolysis under acidic/alkaline conditions complicates stability studies. Mitigation strategies:
- HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid derivatives) in accelerated stability tests.
- pH-controlled synthesis : Maintain neutral conditions during functionalization to prevent side reactions .
- Isothermal titration calorimetry (ITC) : Quantify sulfamoyl-protein binding thermodynamics .
Methodological Recommendations
- In vivo neuroprotection studies : Use standardized contusion models (e.g., rat T8–T9 weight-drop) with histopathology endpoints (e.g., Luxol Fast Blue for myelin) .
- QSAR modeling : Incorporate Hammett constants for sulfamoyl substituents to predict bioactivity .
- Avoid commercial sources : Synthesize derivatives in-house to ensure purity (>95% by HPLC) and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
